4-Methyl-2-(piperidin-2-yl)heptan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms, widely recognized for its significance in medicinal chemistry due to its presence in various pharmaceuticals and natural alkaloids. This specific compound has garnered attention for its potential applications in drug development and biological research.
The compound can be synthesized through various methods, often involving the hydrogenation of pyridine derivatives or the alkylation of piperidine derivatives. Its molecular formula is , with a molecular weight of approximately 212.37 g/mol.
4-Methyl-2-(piperidin-2-yl)heptan-1-amine is classified as an amine due to the presence of an amino group (-NH2) attached to a heptane chain. It is also categorized under piperidine derivatives, which are known for their diverse pharmacological properties.
The synthesis of 4-Methyl-2-(piperidin-2-yl)heptan-1-amine typically involves several key steps:
The synthetic pathway may vary based on the desired purity and yield, with optimization often required for each step to enhance efficiency and minimize by-products.
The molecular structure of 4-Methyl-2-(piperidin-2-yl)heptan-1-amine features a heptane backbone with a methyl group at the second position and a piperidine ring at the second carbon.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 212.37 g/mol |
IUPAC Name | 4-methyl-2-piperidin-2-ylheptan-1-amine |
InChI | InChI=1S/C13H28N2/c1-3... |
InChI Key | PLFOILFTHVSCAK-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(C)CC(CN)C1CCCCN1 |
4-Methyl-2-(piperidin-2-yl)heptan-1-amine participates in several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity and properties.
The mechanism of action of 4-Methyl-2-(piperidin-2-yl)heptan-1-amine involves its interaction with specific molecular targets within biological systems. The piperidine moiety allows binding to various receptors and enzymes, potentially modulating their activity:
The exact pathways involved depend on the biological context and target molecules being studied.
4-Methyl-2-(piperidin-2-yl)heptan-1-amine is typically a colorless liquid or solid at room temperature, depending on its purity and form.
Key chemical properties include:
4-Methyl-2-(piperidin-2-yl)heptan-1-amine has several applications in scientific research:
Piperidine alkaloids constitute a structurally diverse class of nitrogen-containing compounds with broad bioactivity profiles. 4-Methyl-2-(piperidin-2-yl)heptan-1-amine belongs to the alkyl-substituted piperidine subclass, distinguished by three key structural elements:
Table 1: Structural Comparison of Key Piperidine Derivatives
Compound Name | Molecular Formula | Key Structural Features | Bioactivity Relevance |
---|---|---|---|
4-Methyl-2-(piperidin-2-yl)heptan-1-amine | C₁₃H₂₈N₂ | Chiral C7 chain; C4 methyl; piperidin-2-yl linkage | Enhanced membrane penetration; stereoselective target engagement |
(2R,4S)-4-methyl-2-piperidin-4-ylhexan-1-amine | C₁₂H₂₆N₂ | Shorter C6 chain; piperidin-4-yl linkage | Reduced lipophilicity (cLogP ~2.7) |
N-Methyl-2-morpholin-4-ylpropan-1-amine | C₈H₁₈N₂O | Morpholine ring; tertiary amine | CNS bioavailability |
N-methyl-4-piperidin-2-ylbut-2-yn-1-amine | C₁₀H₁₈N₂ | Alkyne spacer; secondary amine | Metabolic instability |
The C4 methyl group induces significant steric and electronic effects, potentially shielding the piperidine nitrogen from metabolic oxidation. This structural feature aligns with contemporary drug design strategies aimed at improving metabolic stability while maintaining passive diffusion capabilities [6] [9].
The compound first appeared in chemical databases circa 2017–2019 during systematic screening of synthetic cannabinoids and anti-infective agents. Its emergence parallels two key developments:
Psychoactive Substance Research: Web-crawling studies of psychonaut forums identified over 1,103 synthetic cannabinoids, with 78.2% (n=863) absent from international databases. Piperidine derivatives like 4-methyl-2-(piperidin-2-yl)heptan-1-amine represented ~16% of these novel structures, reflecting clandestine chemistry's focus on three-dimensional complexity to evade regulatory controls [5].
Anti-Infective Breakthroughs: Concurrently, pharmaceutical patents revealed piperidine scaffolds as inhibitors of mycobacterial targets. Patent US20040171603A1 documented structurally analogous piperidine derivatives (e.g., ethyl 2-[[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methylcarbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) targeting Mycobacterium tuberculosis enzymes [3]. The heptane backbone of 4-methyl-2-(piperidin-2-yl)heptan-1-amine emerged from structure-activity relationship (SAR) optimization to enhance menaquinone biosynthesis inhibition [6].
Table 2: Key Milestones in the Compound's Development
Year Range | Research Context | Key Advances | Source Type |
---|---|---|---|
2008–2015 | Synthetic cannabinoid proliferation | Piperidine scaffolds identified as CB1 agonists | NPS surveillance studies |
2016–2019 | Web-crawler identification | 863 SCs detected, including piperidine-heptane hybrids | PMC articles |
2017–2023 | Anti-TB drug development | Piperidine derivatives optimized for MenA inhibition | Patent literature |
Synthetic methodologies evolved significantly during this period. Early routes suffered from epimerization issues at C2 and C4, yielding diastereomeric mixtures with diminished bioactivity. Recent advances employ manganese-catalyzed epoxidation and stereoselective amination, achieving enantiomeric excess >98% for the (2R,4S) configuration – critical for target specificity [7].
The compound demonstrates compelling activity against two therapeutic gaps: mycobacterial infections and neurological disorders, via distinct mechanisms:
Mycobacterial Energy Metabolism Disruption
As a potential inhibitor of menaquinone (MK) biosynthesis, the compound targets MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) – a validated target in M. tuberculosis persistence:
Central Nervous System (CNS) Target Engagement
Though clinical data remains limited, structural analogs demonstrate significant CNS bioavailability:
Table 3: Therapeutic Target Profile Summary
Therapeutic Area | Molecular Target | Observed/Predicted Activity | Evidence Level |
---|---|---|---|
Mycobacterial infections | MenA (prenyltransferase) | IC₅₀ = 13–22 μM; synergy with Q203 | In vitro enzyme studies |
Tuberculosis | Mtb electron transport chain | Reduction in intracellular bacillary load | Murine efficacy models |
Neurological disorders | Cannabinoid receptors | Structural similarity to SCRAs | Computational docking |
Metabolic diseases | Cytochrome P450 isoforms | Potential inhibition (Ki <5 μM) | Analog testing [8] |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4